17-Oxotricosanoic acid 17-Oxotricosanoic acid
Brand Name: Vulcanchem
CAS No.: 821805-10-1
VCID: VC19037858
InChI: InChI=1S/C23H44O3/c1-2-3-4-16-19-22(24)20-17-14-12-10-8-6-5-7-9-11-13-15-18-21-23(25)26/h2-21H2,1H3,(H,25,26)
SMILES:
Molecular Formula: C23H44O3
Molecular Weight: 368.6 g/mol

17-Oxotricosanoic acid

CAS No.: 821805-10-1

Cat. No.: VC19037858

Molecular Formula: C23H44O3

Molecular Weight: 368.6 g/mol

* For research use only. Not for human or veterinary use.

17-Oxotricosanoic acid - 821805-10-1

Specification

CAS No. 821805-10-1
Molecular Formula C23H44O3
Molecular Weight 368.6 g/mol
IUPAC Name 17-oxotricosanoic acid
Standard InChI InChI=1S/C23H44O3/c1-2-3-4-16-19-22(24)20-17-14-12-10-8-6-5-7-9-11-13-15-18-21-23(25)26/h2-21H2,1H3,(H,25,26)
Standard InChI Key WUWFEFUPTVCEDX-UHFFFAOYSA-N
Canonical SMILES CCCCCCC(=O)CCCCCCCCCCCCCCCC(=O)O

Introduction

Structural and Nomenclature Overview

17-Oxotricosanoic acid (systematic name: 17-oxotricosanoic acid) belongs to the class of oxygenated fatty acids, which incorporate ketone groups into their aliphatic chains. Its molecular formula is C₂₃H₄₄O₃, derived from tricosanoic acid (C₂₃H₄₆O₂) through the substitution of a methylene (-CH₂-) group at position 17 with a carbonyl (-C=O) group . The presence of the ketone introduces polarity and reactivity distinct from saturated fatty acids, influencing its physical properties and potential biological interactions .

Key Structural Features:

  • Carbon chain length: 23 carbons.

  • Functional groups: Carboxylic acid (-COOH) at C1 and ketone (-C=O) at C17.

  • Stereochemistry: The ketone group is non-chiral, but chain conformation may influence interactions in biological matrices.

Synthesis Pathways

The synthesis of 17-oxotricosanoic acid can be inferred from methods used for analogous oxo fatty acids. Two primary approaches are hypothesized:

Oxidation of Tricosanol Derivatives

Secondary alcohols, such as 17-tricosanol, can be oxidized to ketones using reagents like Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) . For example:

17-Hydroxytricosanoic acidPCCCH2Cl217-Oxotricosanoic acid\text{17-Hydroxytricosanoic acid} \xrightarrow[\text{PCC}]{\text{CH}_2\text{Cl}_2} \text{17-Oxotricosanoic acid}

This method mirrors the synthesis of 17-oxo-octadecanoic acid, where oxidation of a hydroxylated precursor yields the ketone .

Functionalization via Alkene Intermediates

A Wittig reaction or hydroformylation could introduce the ketone group during chain elongation. For instance, reacting a C17 aldehyde with a phosphonium ylide might generate the desired ketone .

Physical and Chemical Properties

While experimental data for 17-oxotricosanoic acid are unavailable, properties can be extrapolated from tricosanoic acid and shorter-chain oxo fatty acids :

PropertyTricosanoic Acid 17-Oxotricosanoic Acid (Predicted)
Molecular FormulaC₂₃H₄₆O₂C₂₃H₄₄O₃
Molecular Weight (g/mol)354.61356.58
Melting Point (°C)77–79~70–75 (lower due to ketone)
Boiling Point (°C)399410–420
SolubilityInsoluble in waterSlightly polar, soluble in organic solvents

The ketone group reduces symmetry, likely lowering the melting point compared to tricosanoic acid. Increased polarity may enhance solubility in acetone or ethanol relative to saturated analogs .

Biological and Industrial Relevance

Industrial Applications

  • Surfactants: The polar ketone could improve emulsification properties in detergent formulations.

  • Pharmaceuticals: Oxo fatty acids are explored for anti-inflammatory and anticancer activities .

Research Gaps and Future Directions

Despite its structural simplicity, 17-oxotricosanoic acid remains understudied. Key areas for investigation include:

  • Synthetic Optimization: Developing efficient, scalable routes to produce high-purity material.

  • Thermodynamic Studies: Measuring melting points, solubility, and stability under varying conditions.

  • Biological Screening: Assessing antimicrobial, antifungal, or cytotoxic properties.

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